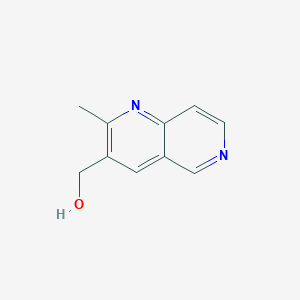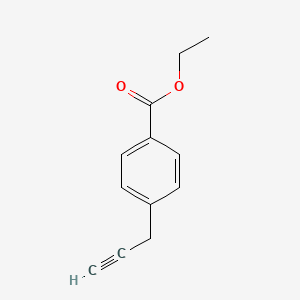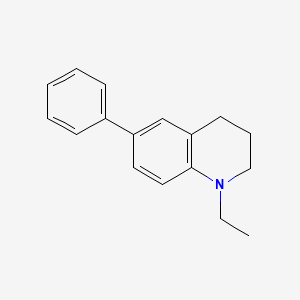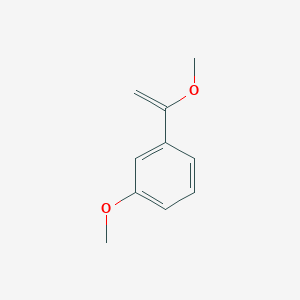
1-Methoxy-3-(1-methoxyvinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3-(1-methoxyvinyl)benzene is an organic compound with the molecular formula C10H12O2. It is a derivative of benzene, where a methoxy group and a methoxyvinyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methoxy-3-(1-methoxyvinyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-3-methylbenzene with formaldehyde and a base to form the corresponding methoxyvinyl derivative. The reaction typically requires anhydrous conditions and a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-3-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the methoxyvinyl group to a methoxyethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like nitro groups (NO2) or halogens (Cl, Br) can be introduced using reagents such as nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: HNO3 for nitration, Cl2 or Br2 for halogenation under controlled temperatures.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methoxyethyl derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-Methoxy-3-(1-methoxyvinyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 1-methoxy-3-(1-methoxyvinyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy and methoxyvinyl groups can participate in hydrogen bonding, van der Waals interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
1-Methoxy-3-(1-methoxyvinyl)benzene can be compared with other similar compounds, such as:
1-Methoxy-3-methylbenzene: Lacks the methoxyvinyl group, making it less reactive in certain chemical reactions.
1-Methoxy-4-vinylbenzene: Has the vinyl group in a different position, leading to different reactivity and properties.
1-Methoxy-3-(1-phenylvinyl)benzene: Contains a phenylvinyl group instead of a methoxyvinyl group, resulting in different chemical behavior and applications.
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
1-methoxy-3-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C10H12O2/c1-8(11-2)9-5-4-6-10(7-9)12-3/h4-7H,1H2,2-3H3 |
Clave InChI |
YLQAQUNFXRGAGF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)

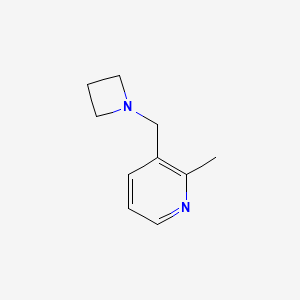
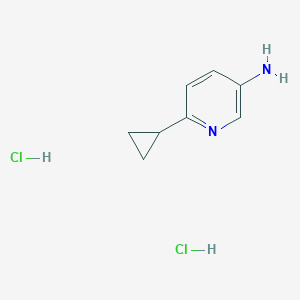
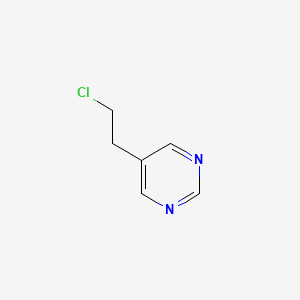

![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)
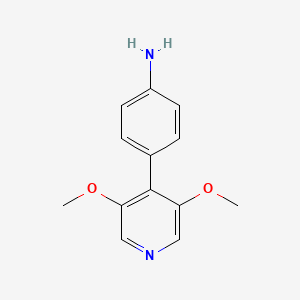
![5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13666088.png)
